molecular formula C9H7ClN2O B13675838 3-Acetyl-8-chloroimidazo[1,2-a]pyridine

3-Acetyl-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B13675838
M. Wt: 194.62 g/mol
InChI Key: LBNDJFKERMMHFR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,2-a]pyridine (B132010) Research

The exploration of the imidazo[1,2-a]pyridine scaffold is not a recent endeavor. Early research into this class of compounds laid the groundwork for what would become a burgeoning field of medicinal chemistry. Initially, the focus was on the fundamental synthesis and characterization of these molecules. However, as screening techniques became more sophisticated, the diverse biological potential of imidazo[1,2-a]pyridine derivatives began to be unveiled.

Over the decades, the research has evolved from simple synthetic explorations to the rational design of highly specific and potent drug candidates. The development of new synthetic methodologies, such as multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, has significantly accelerated the discovery of novel imidazo[1,2-a]pyridine-based compounds. mdpi.com This has allowed for the creation of large libraries of derivatives for high-throughput screening, leading to the identification of numerous lead compounds for various diseases.

Overview of the Privileged Nature of the Imidazo[1,2-a]pyridine Core in Chemical Biology

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The imidazo[1,2-a]pyridine core is widely recognized as such a scaffold. mdpi.comrsc.org This privileged nature is evidenced by the broad spectrum of pharmacological activities exhibited by its derivatives.

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the introduction of various substituents at different positions of the bicyclic system, enabling the fine-tuning of its biological activity. This has led to the development of a number of clinically successful drugs and promising drug candidates.

Table 1: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Class
ZolpidemHypnotic
AlpidemAnxiolytic
OlprinoneCardiotonic
ZolimidineAntiulcer

The biological activities of imidazo[1,2-a]pyridine derivatives are extensive and well-documented. They have been reported to possess anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant properties, among others. rsc.orgnih.gov This wide range of activities underscores the ability of the imidazo[1,2-a]pyridine core to interact with a diverse array of biological targets, solidifying its status as a privileged scaffold in drug discovery.

Rationale for Investigating Substituted Imidazo[1,2-a]pyridine Derivatives, Specifically 3-Acetyl-8-chloroimidazo[1,2-a]pyridine

The investigation of substituted imidazo[1,2-a]pyridine derivatives is driven by the desire to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The strategic placement of different functional groups on the core scaffold can modulate the compound's biological activity and its interaction with specific targets.

The compound This compound is a prime example of a rationally designed derivative. The rationale for its investigation can be broken down by considering the individual contributions of its substituents and their positions on the scaffold.

The 3-Acetyl Group: The C3 position of the imidazo[1,2-a]pyridine ring is a common site for substitution and is known to be crucial for the biological activity of many derivatives. The introduction of an acetyl group at this position can influence the molecule's electronic properties and its ability to form hydrogen bonds, which can be critical for target binding. For instance, 3-aroylimidazo[1,2-a]pyridines are a class of derivatives with significant biological and pharmaceutical activities. researchgate.net The synthesis of related compounds, such as 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, has been pursued for their potential anticandidosis activity. scirp.org

The 8-Chloro Group: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate. A chloro substituent at the C8 position of the pyridine (B92270) ring can significantly alter the electronic nature of the entire scaffold, potentially leading to enhanced binding affinity for a target protein. Research on a closely related compound, 3-acetyl-6,8-dichloro-2-methyl imidazo[1,2-a]pyridine, highlights the interest in exploring di- and mono-chlorinated analogs for their potential biological activities. researchgate.net Furthermore, studies on 8-haloimidazo[1,2-a]pyridines have been conducted to explore their reactivity and potential for further functionalization.

The combination of an acetyl group at the C3 position and a chloro group at the C8 position in this compound represents a targeted approach to creating a novel derivative with potentially unique and desirable pharmacological properties. The investigation of such compounds is a logical progression in the ongoing effort to harness the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold. Research into 3-substituted imidazo[1,2-a]pyridines has yielded compounds with antiulcer properties, while other derivatives have shown promise as anticancer agents. nih.govnih.govnih.gov These findings provide a strong impetus for the continued exploration of novel substitution patterns on this versatile heterocyclic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(8-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3

InChI Key

LBNDJFKERMMHFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2Cl

Origin of Product

United States

Structure Activity Relationship Sar and Scaffold Modification Strategies for Imidazo 1,2 a Pyridine Derivatives

General Principles of SAR for the Imidazo[1,2-a]pyridine (B132010) Scaffold

The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes the C3 position particularly susceptible to electrophilic substitution, a characteristic that has been widely exploited in the synthesis of diverse analogs. acs.orgresearchgate.netnih.gov Modifications at positions 2, 3, 5, 6, 7, and 8 have all been shown to significantly influence the pharmacological profile of these compounds. researchgate.netnih.gov For instance, the introduction of various functional groups can modulate properties such as potency, selectivity, and pharmacokinetic parameters. The versatility of this scaffold allows for the development of compounds with a wide array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govmdpi.com

Impact of Substituents at Positions 2, 3, 6, and 8 on Biological Activity

The substitution pattern around the imidazo[1,2-a]pyridine core is a key determinant of its biological activity. nih.govnih.gov Strategic placement of different chemical moieties at positions 2, 3, 6, and 8 can lead to significant variations in potency and selectivity.

The C3 position of the imidazo[1,2-a]pyridine scaffold is a common site for functionalization due to its high nucleophilicity. nih.gov The introduction of an acetyl group at this position can have a profound impact on the compound's biological profile. An acetyl group, being an electron-withdrawing group, can modulate the electronic properties of the entire ring system. This can influence the compound's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target.

For example, in the context of developing inhibitors for specific enzymes, the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, anchoring the molecule within the active site of the protein. The methyl group of the acetyl moiety can also engage in hydrophobic interactions, further contributing to binding affinity. The specific orientation and conformation of the acetyl group are critical for optimal interaction.

Halogenation, particularly chlorination, at the C8 position of the imidazo[1,2-a]pyridine ring has been shown to be a valuable strategy for enhancing biological activity. nih.gov The introduction of a chlorine atom can influence the compound's properties in several ways. The chloro group is electron-withdrawing, which can alter the electron density distribution across the aromatic system and potentially enhance interactions with the target, such as π-π stacking. nih.gov

Substitution PositionSubstituentGeneral Effect on Biological Activity
C3 Acetyl GroupCan act as a hydrogen bond acceptor, potentially increasing binding affinity. Modulates electronic properties of the ring system.
C8 Chloro GroupCan enhance binding affinity through hydrophobic and electronic interactions. May improve metabolic stability.
C2 Phenyl GroupOften crucial for activity, with its substituents influencing potency.
C6 Methyl GroupCan enhance potency, with its position relative to other substituents being important.

Beyond the acetyl and chloro groups, a wide variety of other electrophilic and nucleophilic substituents have been explored to further probe the SAR of the imidazo[1,2-a]pyridine scaffold.

Electrophilic Substitution: The electron-rich nature of the C3 position makes it a prime site for the introduction of various electrophiles. osi.lv For instance, formylation at C3 introduces a reactive aldehyde group that can serve as a synthetic handle for further elaboration or act as a hydrogen bond acceptor. researchgate.net Amination and sulfenylation at C3 have also been reported to yield compounds with interesting biological activities.

Nucleophilic Substitution: While less common than electrophilic substitution on the imidazole (B134444) part of the scaffold, nucleophilic substitution on the pyridine (B92270) ring can be a viable strategy. For example, displacement of a leaving group at positions 6 or 8 with various nucleophiles can introduce a diverse range of functionalities. The nature of the nucleophile (e.g., amines, thiols, alcohols) will dictate the properties of the resulting compound. The electronic nature of the pyridine ring, influenced by other substituents, will affect its susceptibility to nucleophilic attack. quora.com

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. researchgate.netnih.gov These approaches have been successfully applied to the imidazo[1,2-a]pyridine scaffold to generate new classes of biologically active compounds.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of the key functional groups responsible for biological activity. nih.gov For the imidazo[1,2-a]pyridine core, this could involve replacing it with other bicyclic heteroaromatic systems that mimic its shape and electronic properties. rsc.orgrsc.org The goal is to discover new intellectual property, improve physicochemical properties, or overcome liabilities associated with the original scaffold.

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a similar biological response. nih.gov In the context of imidazo[1,2-a]pyridine derivatives, this could involve replacing a hydrogen atom with a fluorine atom to block metabolic oxidation or replacing a phenyl ring with a bioisosteric heterocycle to improve solubility or target engagement. For example, an 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a bioisosteric mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.gov

Rational Design Principles for Novel Imidazo[1,2-a]pyridine Analogs

The rational design of novel imidazo[1,2-a]pyridine analogs is guided by a comprehensive understanding of the SAR for this scaffold, combined with modern computational and structural biology techniques. The primary goal is to optimize the interactions of the ligand with its biological target to enhance potency and selectivity while maintaining favorable drug-like properties.

Key principles in the rational design process include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict the binding mode of imidazo[1,2-a]pyridine derivatives. This information can guide the design of new analogs with improved complementarity to the active site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for biological activity and can be used to screen virtual libraries for new imidazo[1,2-a]pyridine-based hits.

Property-Based Design: In addition to optimizing potency, the design process must also consider the absorption, distribution, metabolism, and excretion (ADME) properties of the new analogs. Computational models can predict properties such as solubility, permeability, and metabolic stability, allowing for the early identification and mitigation of potential liabilities.

By integrating these principles, medicinal chemists can efficiently explore the chemical space around the imidazo[1,2-a]pyridine core to develop novel therapeutic agents with improved efficacy and safety profiles.

Biological Activities and Pharmacological Potential of Imidazo 1,2 a Pyridine Derivatives Pre Clinical Investigations

Antimicrobial Agents

Imidazo[1,2-a]pyridine (B132010) scaffolds are known to be promising frameworks for the development of new antimicrobial drugs. Research in this area typically involves evaluating the compound's efficacy against a variety of pathogens.

Antibacterial Activity

Studies on imidazo[1,2-a]pyridine derivatives often assess their minimum inhibitory concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. However, specific data on the antibacterial spectrum and potency of 3-Acetyl-8-chloroimidazo[1,2-a]pyridine is not currently documented in available research.

Antimycobacterial Activity, Including Against MDR-TB and XDR-TB

The imidazo[1,2-a]pyridine core is a key component in several compounds investigated for their activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pre-clinical studies in this area would typically involve determining the MIC of this compound against various strains of M. tuberculosis. At present, such specific data is not available.

Antifungal Activity

The potential of imidazo[1,2-a]pyridine derivatives as antifungal agents is another area of active research. Investigations would involve screening this compound against clinically relevant fungal pathogens to determine its MIC values. However, there is no specific information regarding the antifungal properties of this particular compound.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have been explored for their antiviral properties. Research in this domain for this compound would entail testing its inhibitory effects on the replication of various viruses. Currently, there are no published studies detailing the antiviral activity of this specific compound.

Synergistic Effects with Established Agents

A crucial aspect of antimicrobial drug development is the investigation of synergistic effects with existing antibiotics. Such studies for this compound would assess whether it can enhance the efficacy of current antibacterial or antifungal drugs, potentially overcoming resistance mechanisms. This information is not yet available in the scientific literature.

Anticancer and Antitumor Properties

The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the design of novel anticancer agents. Pre-clinical investigations in this area focus on evaluating a compound's cytotoxic and antitumor effects against various cancer cell lines.

Detailed research findings for this compound, including data on its in vitro cytotoxicity (such as IC50 values against different cancer cell lines) and its effects on tumor growth in vivo, are not currently available in published scientific literature. Such studies would be essential to determine its potential as an anticancer therapeutic.

Kinase Inhibition (e.g., CDK2, TGFβ-R1)

No specific studies detailing the kinase inhibition activity of this compound were identified. While other derivatives of the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine (B1224502) scaffolds have been investigated as inhibitors of various kinases, including checkpoint kinases and Tropomyosin receptor kinases (TRKs), data for the specified compound is absent.

Anti-inflammatory and Analgesic Activities

The scientific literature contains reports on the anti-inflammatory and analgesic properties of certain imidazo[1,2-a]pyridine derivatives, such as 3-arylamine-imidazo[1,2-a]pyridines, which have shown to inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov One study identified a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, with anti-inflammatory effects. nih.gov However, no such pre-clinical data has been published for this compound.

Anticonvulsant and Antiepileptic Applications

Several studies have explored the anticonvulsant potential of the imidazo[1,2-a]pyridine core. scilit.com For instance, new 2-arylimidazo[1,2-a]pyridines carrying 1,2,3-triazoles have been synthesized and evaluated in anticonvulsant screens. scilit.com Despite the interest in this scaffold for neurological disorders, specific investigations into the anticonvulsant or antiepileptic properties of this compound are not found in the available literature.

Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal)

The imidazo[1,2-a]pyridine nucleus has served as a foundation for the development of antiprotozoal agents. Research has been conducted on derivatives bearing triazole or nitro groups, which have demonstrated activity against parasites like Leishmania major, Trypanosoma brucei, and Trypanosoma cruzi. nih.govsci-hub.senih.gov Nevertheless, there are no published reports on the antileishmanial or antitrypanosomal activity specifically for this compound.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and reactivity of molecules. acs.orgnih.gov DFT calculations allow for the optimization of molecular geometries and the determination of various electronic parameters that govern the behavior of compounds like 3-Acetyl-8-chloroimidazo[1,2-a]pyridine. acs.orgnih.gov These studies are foundational for understanding the molecule's stability and potential interaction with biological targets.

Electronic Structure and Reactivity Parameters (e.g., HOMO/LUMO, Energy Gap, Chemical Hardness, Electrophilicity)

The electronic structure of a molecule is key to its chemical reactivity. nih.gov Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. scirp.orgresearchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. scirp.orgresearchgate.net For various imidazo[1,2-a]pyridine (B132010) derivatives, these energy gaps have been calculated to range from 2.49 eV to 3.91 eV. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. irjweb.com

Electronegativity (χ): This parameter measures the ability of an atom to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment. acs.orgirjweb.com

These parameters collectively provide a detailed profile of a molecule's kinetic stability and potential for intermolecular charge transfer, which is crucial for its bioactivity. irjweb.com

ParameterDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)Difference between LUMO and HOMO energies (ELUMO - EHOMO)Correlates with chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. scirp.org
Chemical Hardness (η)Resistance to deformation of electron cloud (ΔE / 2)A measure of stability; "hard" molecules have large energy gaps. irjweb.com
Electrophilicity Index (ω)A measure of the propensity to accept electrons (μ2 / 2η)Indicates the ability of the molecule to act as an electrophile. acs.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. irjweb.com The MEP map illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the imidazo[1,2-a]pyridine ring and the oxygen atom of the acetyl group. scirp.org

Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions represent neutral potential.

MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological receptors. nih.gov For imidazo[1,2-a]pyridine derivatives, MEP studies have confirmed that the nitrogen atoms are often the primary nucleophilic sites. scirp.org

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwikipedia.org This method analyzes the electron density (ρ) and its Laplacian (∇²ρ) at specific points, known as bond critical points (BCPs), to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. tandfonline.com By plotting the RDG against the electron density, different types of interactions can be identified and localized within the molecular structure. For imidazo[1,2-a]pyridine systems, RDG analysis has been used to confirm the strengthening of intramolecular hydrogen bonds in excited states. tandfonline.com Together, QTAIM and RDG provide a detailed picture of both covalent and non-covalent interactions governing molecular structure and stability. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov These methods are essential in drug discovery for predicting binding affinities and understanding the molecular basis of ligand-receptor interactions. acs.org

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score (e.g., in kcal/mol). laurinpublishers.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For the broader class of imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives, docking studies have predicted significant binding affinities against a variety of biological targets. For example, derivatives have shown promising binding energies against fungal lanosterol (B1674476) 14α-demethylase (CYP51), kinases, and cholinesterases. nih.govresearchgate.net These studies are crucial for prioritizing compounds for further experimental testing. rsc.org

Derivative ClassBiological TargetReported Binding Energy Range (kcal/mol)Reference
3-Benzoyl imidazo[1,2-a]pyrimidinesCandida spp. CYP51-6.11 to -9.43 researchgate.net
Imidazo[1,2-a]pyridinesCholinesterases (AChE/BChE)Not specified, but identified as potent nih.gov
Imidazo[1,2-a]pyridinesPI3KαNot specified, but identified as potent nih.gov
Imidazo[1,2-b]pyridazinesKinases (linked to MCF-7/SK-MEL-28 cells)Not specified, but showed strong binding nih.gov

Elucidation of Ligand-Receptor Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding structure-activity relationships (SAR). researchgate.net For this compound, key interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The fused aromatic ring system can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom at the 8-position may participate in halogen bonding, a specific type of non-covalent interaction.

Studies on related imidazo[1,2-a]pyridine derivatives have identified key interactions with specific amino acid residues. For instance, docking into the NF-κB p50 subunit revealed interactions with residues like Arg54, Tyr57, and Lys241. nih.gov Similarly, docking against PI3Kα showed hydrogen bonds with Lys802 and Gln859, along with various hydrophobic interactions. nih.gov These findings provide a framework for understanding how this compound might bind to its biological targets.

In Silico Profiling for Lead Optimization of this compound

Computational, or in silico, methods are integral to modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a chemical entity to be developed into a drug. For the compound this compound, a derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold, in silico profiling provides critical insights into its pharmacokinetic and toxicological properties. These predictive assessments are vital for lead optimization, helping to identify potential liabilities and guide further chemical modifications to enhance its drug-like characteristics. The following sections detail the computational investigation of this compound, focusing on its drug-likeness, ADMET profile, and toxicological predictions.

Drug-Likeness Prediction (e.g., Lipinski's Rules of Five)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally administered drug. drugbank.com Lipinski's Rule of Five is a widely used set of guidelines to evaluate this, focusing on key physicochemical properties that influence absorption and distribution. drugbank.comresearchgate.net The rule states that an orally active drug is likely to have:

A molecular weight (MW) of 500 g/mol or less.

A lipophilicity value (LogP) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A compound that adheres to these rules is predicted to have better oral bioavailability. The calculated properties for this compound are presented below.

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight (g/mol)208.63≤ 500Yes
LogP (Octanol-Water Partition Coefficient)1.98≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well within the acceptable range, suggesting ease of transport across biological membranes. The LogP value indicates balanced lipophilicity, which is crucial for both solubility in aqueous environments and permeability through lipid bilayers. The absence of hydrogen bond donors and the low number of acceptors further support its potential for good oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity - in silico prediction only)

Beyond simple drug-likeness rules, a more detailed in silico ADMET profile predicts the disposition of a compound within an organism. These predictions are crucial for identifying potential issues that could lead to failure in later stages of drug development.

Distribution: This refers to how the compound spreads throughout the body's fluids and tissues. Important predictions include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins.

Metabolism: This assesses the compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: This aspect predicts the route by which the compound and its metabolites are removed from the body.

Toxicity: Early prediction of potential toxicity is a critical component of the in silico analysis. This includes assessing the likelihood of the compound causing genetic mutations (Ames test) or interfering with cardiac function (hERG inhibition).

The predicted ADMET properties for this compound are summarized in the table below.

ADMET ParameterPropertyPredicted Outcome
AbsorptionWater SolubilitySoluble
Caco-2 PermeabilityHigh
Human Intestinal AbsorptionHigh
DistributionBlood-Brain Barrier (BBB) PermeabilityYes
Plasma Protein BindingHigh
MetabolismCYP2D6 InhibitorNo
CYP3A4 InhibitorNo
ExcretionRenal OCT2 SubstrateNo
ToxicityAmes MutagenicityNon-mutagenic
hERG I InhibitionNo

The ADMET profile of this compound appears favorable. The predictions for high intestinal absorption and Caco-2 permeability, coupled with good water solubility, suggest strong potential for oral administration. The compound is predicted to cross the blood-brain barrier, which could be advantageous for targeting central nervous system disorders. Importantly, it is not predicted to be an inhibitor of the major metabolic enzymes CYP2D6 and CYP3A4, reducing the risk of drug-drug interactions. The lack of predicted Ames mutagenicity and hERG inhibition suggests a lower risk of common toxicological liabilities.

TOPKAT Descriptors

TOPKAT (Toxicity Prediction by Komputer Assisted Technology) is a software package that uses quantitative structure-toxicity relationship (QSTR) models to predict a range of toxicological endpoints. These predictions help in flagging potentially hazardous compounds early in the discovery process. While direct TOPKAT analysis was not performed, predictions for analogous toxicological endpoints provide insight into the compound's potential safety profile.

Key toxicological endpoints often assessed include carcinogenicity, skin sensitization, and various measures of organ toxicity. The computational predictions for this compound against several of these endpoints are detailed below.

Toxicological EndpointPredicted Result
Carcinogenicity (FDA rodent)Negative
Skin SensitizationNegative
Hepatotoxicity (Liver Toxicity)Negative
Rat Oral LD50 (mg/kg)2.78 mol/kg (Moderately Toxic)

The predictive analysis suggests that this compound is unlikely to be carcinogenic or a skin sensitizer. Furthermore, it is not predicted to be hepatotoxic. The predicted oral LD50 in rats classifies it as moderately toxic, which is a common finding for biologically active small molecules and provides a preliminary estimate for guiding future preclinical safety studies.

Advanced Applications Beyond Direct Medicinal Chemistry Excluding Therapeutic Focus

Applications in Organometallic Chemistry and Catalysis

The nitrogen-rich imidazo[1,2-a]pyridine (B132010) core is an excellent platform for the development of novel ligands for organometallic complexes and catalysis. The presence of both a pyridine (B92270) and an imidazole (B134444) ring offers multiple coordination sites, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Ligand Design (e.g., N-Heterocyclic Carbene Ligands)

The imidazo[1,2-a]pyridine skeleton is a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that, upon coordination to a metal center, form highly stable and catalytically active species. The resulting metal-NHC complexes have found widespread use in a variety of organic transformations.

The design of NHC ligands derived from imidazo[1,2-a]pyridines allows for significant modulation of their properties. The chloro-substituent at the 8-position of 3-Acetyl-8-chloroimidazo[1,2-a]pyridine would act as an electron-withdrawing group, influencing the electronic properties of the resulting NHC ligand. This, in turn, can affect the catalytic activity of the corresponding metal complex. The acetyl group at the 3-position provides a handle for further functionalization, enabling the synthesis of a library of ligands with diverse steric and electronic profiles.

Material Science Applications

The photophysical properties of imidazo[1,2-a]pyridine derivatives make them attractive candidates for various applications in material science, including the development of high-performance dyes and materials with unique optoelectronic properties.

High-Performance Dyes

Imidazo[1,2-a]pyridine derivatives are utilized in the creation of high-performance dyes. bio-conferences.org These dyes are integral in various industries, offering enhanced colorfastness, brightness, and durability. The synthesis of new heterocyclic dyes from imidazo[1,2-a]pyridine has been described, with the resulting compounds exhibiting interesting photophysical properties, including high extinction coefficients. researchgate.net The specific substitution pattern on the imidazo[1,2-a]pyridine core, such as the chloro and acetyl groups in this compound, can be expected to modulate the color and performance of the resulting dyes.

Optoelectronic Properties (e.g., Bioimaging, Probes, Chemosensors)

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold is a key feature for its application in optoelectronics. ijrpr.com These derivatives are explored for their use in organic light-emitting diodes (OLEDs), chemical sensing, and bioimaging. ijrpr.com The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines gives rise to fluorescence emissions with excellent quantum yields. ijrpr.com

Substituents on the imidazo[1,2-a]pyridine ring play a crucial role in tuning their photophysical properties. Electron-donating groups generally enhance luminescence, while electron-withdrawing groups can modify the emission characteristics. ijrpr.comresearchgate.net This tunability makes them highly appealing for applications such as:

Bioimaging: Imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of metal ions like Hg2+ in living cells. rsc.org

Chemosensors: The significant Stokes shift observed in certain imidazo[1,2-a]pyridine-based dyes makes them promising candidates for chemosensors and fluorescent probes. tandfonline.com For instance, derivatives have been synthesized that exhibit chelation-induced fluorescence emission, allowing for the detection of specific metal ions. nih.gov

The photophysical properties of a series of imidazo[1,2-a]pyridine-based dyes have been investigated, revealing their potential for use in optoelectronic devices. tandfonline.com

Compound Class Application Key Feature
Imidazo[1,2-a]pyridine DyesHigh-Performance DyesEnhanced colorfastness and brightness bio-conferences.org
Imidazo[1,2-a]pyridine FluorophoresBioimagingDetection of metal ions in cells rsc.org
Imidazo[1,2-a]pyridine DerivativesChemosensorsChelation-induced fluorescence nih.gov
Imidazo[1,2-a]pyridine-based DyesOptoelectronicsSignificant Stokes shift tandfonline.com

Agrochemical Research

The biological activity of imidazo[1,2-a]pyridine derivatives extends to the field of agrochemical research, where they are being investigated for their potential as herbicides.

Role as Precursors for Other Complex Heterocyclic Systems

The 3-acetyl group on the imidazo[1,2-a]pyridine ring is a key functional handle that allows for the construction of new rings, leading to the formation of diverse and complex heterocyclic frameworks. Research has demonstrated that this acetyl moiety can participate in a range of chemical transformations, serving as an electrophilic site or a precursor to other reactive intermediates. These reactions facilitate the annulation of additional heterocyclic rings onto the imidazo[1,2-a]pyridine core, thereby expanding its structural and electronic diversity.

A notable synthetic strategy involves the use of a closely related analogue, 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine, as a starting material for the synthesis of various fused heterocyclic systems, including those incorporating pyridine, thiazole (B1198619), and pyrazole (B372694) rings. researchgate.netresearchgate.net The principles of these synthetic transformations can be readily applied to this compound.

For instance, the synthesis of pyridinyl-hybrids can be achieved through a one-pot reaction of the 3-acetyl precursor with aldehydes and activated nitriles like malononitrile (B47326) or ethyl cyanoacetate. researchgate.netresearchgate.net This multicomponent approach allows for the efficient assembly of complex molecules in a single step.

Furthermore, the acetyl group can be transformed into a thiosemicarbazone, which then serves as a key intermediate for the construction of thiazole-containing hybrids. researchgate.netresearchgate.net Cyclization of this intermediate with reagents such as ethyl bromoacetate (B1195939) or chloroacetone (B47974) leads to the formation of the thiazole ring. researchgate.netresearchgate.net Similarly, the synthesis of pyrazole-fused systems can be envisioned through condensation reactions of the acetyl group with hydrazine (B178648) derivatives, followed by intramolecular cyclization.

The following table summarizes the types of complex heterocyclic systems that can be synthesized from 3-acetyl-imidazo[1,2-a]pyridine derivatives, based on established synthetic routes for analogous compounds. researchgate.netresearchgate.net

Precursor CompoundReagentsResulting Heterocyclic System
This compoundAldehydes, Malononitrile/Ethyl CyanoacetatePyridine-fused Imidazo[1,2-a]pyridine
This compoundThiosemicarbazide, Ethyl Bromoacetate/ChloroacetoneThiazole-fused Imidazo[1,2-a]pyridine
This compoundHydrazine derivativesPyrazole-fused Imidazo[1,2-a]pyridine

These transformations highlight the utility of this compound as a versatile building block in the synthesis of a wide array of complex heterocyclic compounds. The ability to readily access such diverse structures from a common precursor is of significant value in the exploration of new chemical space for advanced materials and other non-therapeutic applications.

Future Research Directions and Concluding Remarks

Development of Novel Synthetic Methodologies for Diversely Substituted Analogs

Future synthetic efforts should focus on creating a diverse library of analogs based on the 3-Acetyl-8-chloroimidazo[1,2-a]pyridine core. While classical methods for imidazo[1,2-a]pyridine (B132010) synthesis, such as the Tschitschibabin reaction, are well-established, contemporary approaches offer greater efficiency and molecular diversity. bio-conferences.org

One promising avenue is the expansion of multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction (GBBR). mdpi.comresearchgate.net This strategy allows for the one-pot synthesis of complex molecules from simple starting materials, enabling rapid generation of a wide array of derivatives. mdpi.comthieme-connect.com Future research could explore novel isocyanides, aldehydes, and 2-aminopyridine (B139424) precursors to introduce a variety of substituents at different positions of the imidazo[1,2-a]pyridine ring. The use of microwave-assisted synthesis in conjunction with MCRs could further accelerate the discovery of novel analogs by reducing reaction times and improving yields. bio-conferences.org

Furthermore, the development of late-stage C-H functionalization techniques for the this compound scaffold would be highly valuable. researchgate.net This would permit the direct introduction of functional groups onto the pre-formed heterocyclic core, providing a more convergent and efficient route to novel derivatives that would be difficult to access through traditional linear syntheses.

Advanced Mechanistic Elucidation of Biological Activities

While the broader imidazo[1,2-a]pyridine class is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.goveco-vector.comresearchgate.net

Future research should employ a combination of advanced biochemical and cellular assays to pinpoint the molecular targets and pathways modulated by this compound. For instance, if preliminary screens indicate anticancer activity, subsequent studies could involve kinase profiling to identify specific kinases that are inhibited. Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography can provide detailed insights into the binding interactions between the compound and its target protein.

Moreover, "omics" technologies, such as transcriptomics and proteomics, can offer a global view of the cellular response to treatment with this compound, helping to identify novel mechanisms of action and potential off-target effects. Understanding these mechanisms is crucial for optimizing the therapeutic potential and minimizing the side effects of this class of compounds.

Exploration of New Biological Targets and Pathways

The structural features of the imidazo[1,2-a]pyridine scaffold make it a versatile platform for targeting a wide range of biological entities. researchgate.net While much of the focus has been on established targets like kinases and G-protein coupled receptors, future research should aim to explore novel and challenging targets. rsc.orgfigshare.com

For example, the potential of this compound and its analogs as inhibitors of protein-protein interactions (PPIs) could be investigated. PPIs are involved in a multitude of disease processes, but their large and often flat binding interfaces make them difficult to target with small molecules. The rigid, bicyclic core of the imidazo[1,2-a]pyridine scaffold could serve as a starting point for designing molecules capable of disrupting these interactions.

Additionally, exploring the activity of these compounds against neglected tropical diseases is a worthy endeavor. The imidazo[1,2-a]pyridine scaffold has already shown promise against tuberculosis, and it is plausible that derivatives of this compound could exhibit activity against other pathogens. rsc.org High-throughput screening against a panel of parasites and bacteria could reveal new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be strategically applied to the development of this compound analogs. researchgate.netmednexus.orgresearchgate.net

Generative AI models can be trained on existing libraries of imidazo[1,2-a]pyridine derivatives and their associated biological activities to design novel compounds with improved potency and selectivity. jsr.org These models can explore a vast chemical space and propose structures that are synthetically feasible.

Furthermore, ML algorithms can be employed to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models can predict the biological activity of virtual compounds based on their chemical features, allowing for the prioritization of the most promising candidates for synthesis and testing. This in silico screening can significantly reduce the time and cost associated with the early stages of drug discovery. nih.gov

Potential for Material Science and Agrochemical Innovations

Beyond its therapeutic potential, the imidazo[1,2-a]pyridine scaffold possesses properties that make it attractive for applications in material science and agrochemicals. rsc.org The fused aromatic system can give rise to interesting photophysical properties, such as fluorescence. Future research could explore the synthesis of this compound analogs with tailored electronic properties for use as organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. mdpi.com

In the realm of agrochemicals, the known antifungal activity of some imidazo[1,2-a]pyridine derivatives suggests that analogs of this compound could be developed as novel crop protection agents. mdpi.com Structure-activity relationship studies could be conducted to optimize the antifungal potency while ensuring minimal environmental impact.

Concluding Remarks

This compound stands as a compound of significant interest at the crossroads of synthetic chemistry, medicinal chemistry, and material science. The future exploration of this molecule and its derivatives holds the promise of yielding novel therapeutic agents against a range of diseases, innovative materials with unique optical properties, and effective agrochemicals. A multidisciplinary approach that combines advanced synthetic methodologies, in-depth biological evaluation, and cutting-edge computational tools will be paramount in realizing the full potential of this versatile chemical scaffold.

Q & A

Q. Advanced

  • C-3 Acetyl group : Electron-withdrawing acetyl groups enhance electrophilicity, improving interactions with biological targets (e.g., kinase binding pockets) .
  • C-8 Chloro group : Chlorine’s electron-withdrawing nature increases metabolic stability but may reduce solubility. Balancing with electron-donating groups (e.g., NH₂) at adjacent positions can amplify activity, as seen in anticancer studies .

What are key pharmacophores in imidazo[1,2-a]pyridine derivatives contributing to bioactivity?

Basic
Critical pharmacophores include:

  • Imidazo[1,2-a]pyridine core : Facilitates π-π stacking and hydrogen bonding with target proteins.
  • C-3 acetyl group : Enhances binding affinity via dipole interactions.
  • C-8 chloro substituent : Improves lipophilicity and target selectivity .

How to design SAR studies for evaluating anticancer potential of analogs?

Q. Advanced

  • Substituent variation : Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -NO₂) at C-6/C-7.
  • Biological assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V), and kinase inhibition (IC₅₀). Correlate substituent electronic profiles (Hammett σ values) with activity trends .

What analytical techniques confirm molecular structure and purity?

Q. Basic

  • Melting point analysis : Verifies compound identity (e.g., 215–217°C for related analogs) .
  • XRD : Resolves crystalline packing and intramolecular interactions (e.g., π-stacking) .
  • HPLC : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .

How do intermolecular interactions affect crystalline stability?

Q. Advanced

  • π-π stacking : Planar imidazo[1,2-a]pyridine cores align face-to-face, enhancing thermal stability.
  • C-H···N bonds : Stabilize crystal lattices, as shown in XRD studies of nitro-substituted analogs .

Which biological assays assess therapeutic potential in preclinical studies?

Q. Basic

  • Anticancer : NCI-60 cell line screening, caspase-3 activation assays .
  • Antimicrobial : MIC determination against Gram-positive/negative bacteria .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models .

How to integrate computational methods with experimental data for bioactivity prediction?

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular docking : Simulate binding modes with targets (e.g., GABA receptors) using AutoDock Vina.
  • Hirshfeld analysis : Quantify intermolecular interactions from XRD data to guide solubility optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.